molecular formula C8H10ClNO2S B3053208 1-Chloro-N-methyl-N-phenylmethanesulfonamide CAS No. 52009-27-5

1-Chloro-N-methyl-N-phenylmethanesulfonamide

Cat. No.: B3053208
CAS No.: 52009-27-5
M. Wt: 219.69 g/mol
InChI Key: OWVGFYZTGGWQDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-N-methyl-N-phenylmethanesulfonamide is an organosulfur compound with the molecular formula C8H10ClNO2S It is characterized by the presence of a sulfonamide group attached to a phenyl ring, with a chlorine atom and a methyl group bonded to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-N-methyl-N-phenylmethanesulfonamide can be synthesized through the reaction of chloromesyl chloride (CAS#: 3518-65-8) with N-methylaniline (CAS#: 100-61-8). The reaction typically occurs under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-N-methyl-N-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products:

    Substitution Products: Derivatives with different substituents replacing the chlorine atom.

    Oxidation Products: Sulfone or sulfoxide derivatives.

    Reduction Products: Reduced forms of the sulfonamide group.

Scientific Research Applications

1-Chloro-N-methyl-N-phenylmethanesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-N-methyl-N-phenylmethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, influencing the activity of the target molecule. The chlorine atom and phenyl ring contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-N-methyl-N-phenylmethanesulfonamide is unique due to its specific combination of a chlorine atom, methyl group, and phenyl ring attached to the sulfonamide group. This structure imparts distinct chemical properties, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

1-chloro-N-methyl-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-10(13(11,12)7-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWVGFYZTGGWQDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199979
Record name Methanesulfonamide, 1-chloro-N-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52009-27-5
Record name Methanesulfonamide, 1-chloro-N-methyl-N-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052009275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonamide, 1-chloro-N-methyl-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-N-methyl-N-phenylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-Chloro-N-methyl-N-phenylmethanesulfonamide
Reactant of Route 3
Reactant of Route 3
1-Chloro-N-methyl-N-phenylmethanesulfonamide
Reactant of Route 4
Reactant of Route 4
1-Chloro-N-methyl-N-phenylmethanesulfonamide
Reactant of Route 5
1-Chloro-N-methyl-N-phenylmethanesulfonamide
Reactant of Route 6
Reactant of Route 6
1-Chloro-N-methyl-N-phenylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.